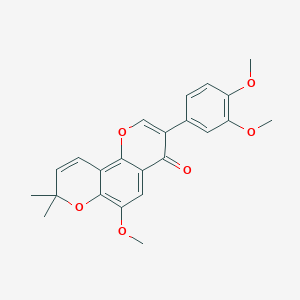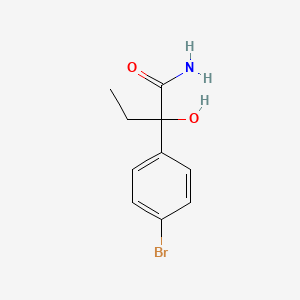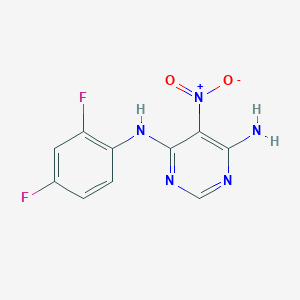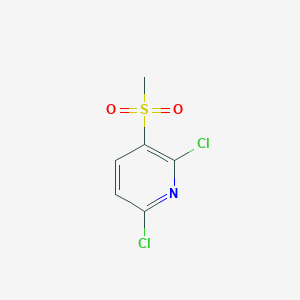![molecular formula C18H13N3O2S B2927341 3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one CAS No. 129545-38-6](/img/structure/B2927341.png)
3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one is a complex organic compound that combines the structural features of chromen-2-one and thiadiazine. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
The synthesis of 3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one can be achieved through a one-pot three-component reaction. This method involves the reaction of ethyl-4-chloroacetoacetate with equimolar amounts of phenylthioureas and salicylaldehyde. The reaction is catalyzed by biosynthetically prepared l-proline and uses poly(ethylene) glycol-600 (PEG-600) as a green reaction medium . This method is advantageous due to its simplicity, cost-effectiveness, and industrial viability.
化学反応の分析
3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
科学的研究の応用
3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development due to its pharmacological properties.
作用機序
The mechanism of action of 3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions. These interactions can modulate biochemical pathways and enzymes, leading to the compound’s biological effects .
類似化合物との比較
3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one can be compared with other similar compounds, such as:
3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one: This compound has a thiazole ring instead of a thiadiazine ring.
3-(2-bromoacetyl)-2H-chromen-2-one: This compound is a key starting material for the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its combination of chromen-2-one and thiadiazine structures, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-(2-phenylimino-3,6-dihydro-1,3,4-thiadiazin-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17-14(10-12-6-4-5-9-16(12)23-17)15-11-24-18(21-20-15)19-13-7-2-1-3-8-13/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOBWUSNZMOFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC(=NC2=CC=CC=C2)S1)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2927259.png)
![ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2927260.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)
![N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2927264.png)
![2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2927266.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)



![N-(1-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2927273.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2927279.png)
![7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2927280.png)
